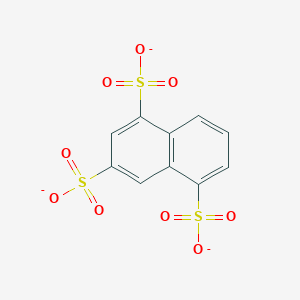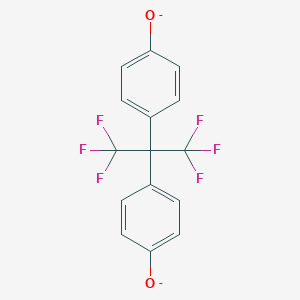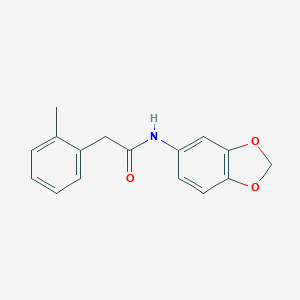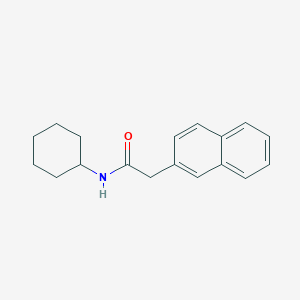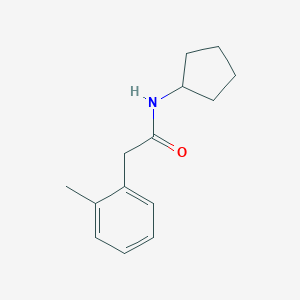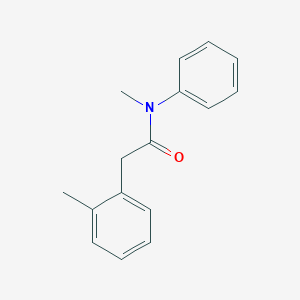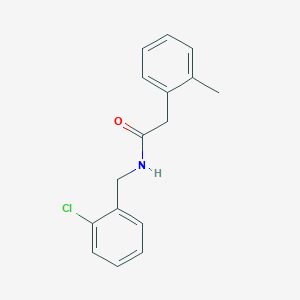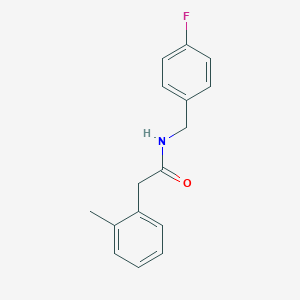![molecular formula C19H19N3O5 B221273 Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, commonly known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and gene silencing. Mocetinostat is a promising therapeutic agent for the treatment of cancer, especially hematologic malignancies, due to its ability to induce apoptosis and cell cycle arrest in cancer cells.
Mécanisme D'action
Mocetinostat exerts its anti-cancer effects by inhibiting Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. Additionally, it can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Mocetinostat has been shown to induce apoptosis, cell cycle arrest, and differentiation in cancer cells. It can also inhibit angiogenesis and metastasis, leading to the suppression of tumor growth and progression. Moreover, it has been demonstrated to modulate the immune response, leading to the activation of anti-tumor immunity.
Avantages Et Limitations Des Expériences En Laboratoire
Mocetinostat is a potent and selective inhibitor of Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate, making it a valuable tool for studying the role of this compound in cancer and other diseases. However, it has some limitations, such as its poor solubility and bioavailability, which can affect its efficacy in vivo. Moreover, it can cause off-target effects, leading to toxicity and adverse effects.
Orientations Futures
For its development and application include improving its pharmacokinetic properties and investigating its potential as a combination therapy or in other diseases.
Méthodes De Synthèse
Mocetinostat can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-imidazole-5-carboxylic acid with aniline, followed by acylation with chloroacetyl chloride and subsequent esterification with methyl alcohol. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Mocetinostat has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. Moreover, it has been demonstrated to have synergistic effects with other chemotherapeutic agents, such as doxorubicin and bortezomib.
Propriétés
Formule moléculaire |
C19H19N3O5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
methyl 2-[5-oxo-2-phenyl-3-(phenylcarbamoyl)imidazolidin-1-yl]oxyacetate |
InChI |
InChI=1S/C19H19N3O5/c1-26-17(24)13-27-22-16(23)12-21(18(22)14-8-4-2-5-9-14)19(25)20-15-10-6-3-7-11-15/h2-11,18H,12-13H2,1H3,(H,20,25) |
Clé InChI |
UXTFZNSAEWYUCD-UHFFFAOYSA-N |
SMILES |
COC(=O)CON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)CON1C(N(CC1=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
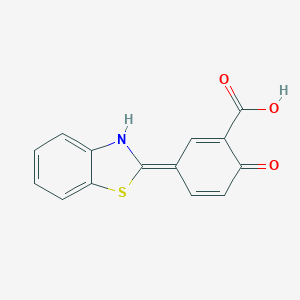
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)
